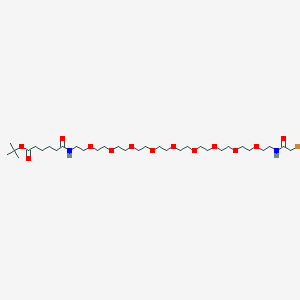

Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H61BrN2O13/c1-32(2,3)48-31(38)7-5-4-6-29(36)34-8-10-39-12-14-41-16-18-43-20-22-45-24-26-47-27-25-46-23-21-44-19-17-42-15-13-40-11-9-35-30(37)28-33/h4-28H2,1-3H3,(H,34,36)(H,35,37) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDWEAZOLRKHDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H61BrN2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

761.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Bromoacetamide Functional Group: A Chemoselective Tool for Thiol Alkylation

< A Senior Application Scientist's In-Depth Guide to Bromoacetamide in Bioconjugation

For researchers, scientists, and professionals in drug development, the precise and stable covalent modification of biomolecules is a cornerstone of innovation. Among the chemical tools available, the bromoacetamide functional group stands out for its utility in forming robust thioether bonds, particularly with cysteine residues in proteins. This guide provides a comprehensive technical overview of bromoacetamide chemistry, offering field-proven insights into its mechanism, selectivity, and practical application in the synthesis of bioconjugates such as antibody-drug conjugates (ADCs).

The bromoacetamide functional group (BrCH₂CONH₂) is a reactive moiety prized for its ability to selectively alkylate nucleophilic thiol groups found on cysteine residues within proteins and peptides.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the deprotonated thiol (thiolate) acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine.[2][3] The bromide ion serves as an excellent leaving group, resulting in the formation of a highly stable thioether bond.[1][4]

The inherent stability of this thioether linkage is a significant advantage, particularly in the development of therapeutics like ADCs, where maintaining the integrity of the conjugate in systemic circulation is paramount to minimizing off-target toxicity.[5][6][] Unlike the thiosuccinimide linkage formed from maleimide-thiol reactions, which can be susceptible to retro-Michael reactions and thiol exchange in the presence of endogenous thiols like glutathione, the thioether bond formed by bromoacetamide is generally considered robust and irreversible under physiological conditions.[5][8][9]

Reaction Mechanism and Kinetics: The "Why" Behind the "How"

The alkylation of a cysteine residue by a bromoacetamide reagent is a classic SN2 reaction. The rate of this reaction is critically dependent on the nucleophilicity of the thiol group, which is governed by its protonation state.

Caption: SN2 mechanism of cysteine alkylation by bromoacetamide.

The key to controlling this reaction lies in managing the pH of the reaction buffer. The pKa of a typical cysteine thiol is in the range of 8.3-8.6.[2] To achieve an optimal reaction rate, the pH should be maintained in a slightly basic range of 7.5-8.5.[2] In this range, a significant portion of the cysteine residues will be in the more nucleophilic thiolate anion (S⁻) form, driving the reaction forward.[2]

Selectivity and Potential Side Reactions

While bromoacetamide exhibits a strong preference for cysteine residues, it is not entirely specific. Under certain conditions, side reactions with other nucleophilic amino acid residues can occur. Understanding and mitigating these side reactions is crucial for producing homogenous and well-defined bioconjugates.

-

Histidine: The imidazole side chain of histidine can be alkylated by bromoacetamide, particularly at pH values above 6.[2][10]

-

Lysine: The ε-amino group of lysine is generally less reactive than the thiol group of cysteine. However, at higher pH (>9.0), where the amine is deprotonated, it can compete with cysteine for alkylation.[2]

-

Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium ion. This can be a concern with prolonged reaction times or high concentrations of the bromoacetamide reagent, even at neutral pH.[2][11]

Table 1: pH-Dependent Reactivity of Bromoacetamide with Amino Acid Residues

| Amino Acid | Reactive Group | Optimal pH for Reaction with Bromoacetamide | Potential for Side Reaction |

| Cysteine | Thiol (-SH) | 7.5 - 8.5 | Primary Target |

| Histidine | Imidazole | > 6.0 | Moderate |

| Lysine | ε-Amino (-NH₂) | > 9.0 | Low to Moderate |

| Methionine | Thioether (-S-CH₃) | Neutral to slightly acidic | Low to Moderate |

This table summarizes the general pH-dependent reactivity profiles. Empirical optimization is always recommended for specific biomolecules.

To enhance the selectivity for cysteine, it is critical to carefully control the reaction pH. Performing the conjugation within the optimal pH range of 7.5-8.5 maximizes the reactivity of the target thiol groups while minimizing the nucleophilicity of other residues like lysine.[2]

Bromoacetamide vs. Iodoacetamide: A Comparative Analysis

Iodoacetamide is another commonly used haloacetamide for cysteine alkylation.[12] Both reagents operate via the same SN2 mechanism, but their reactivities differ due to the nature of the halogen leaving group. Iodide is a better leaving group than bromide, which generally makes iodoacetamide a more reactive alkylating agent than bromoacetamide.[13]

However, this higher reactivity can sometimes be a double-edged sword, potentially leading to a higher incidence of off-target reactions. Bromoacetamide, with its slightly attenuated reactivity, can offer a greater degree of control and selectivity in certain applications.[14] The choice between the two often comes down to a balance between reaction speed and the desired level of specificity for the target biomolecule.

Experimental Protocol: A Step-by-Step Guide to Protein Conjugation with Bromoacetamide Reagents

This protocol provides a general framework for the conjugation of a bromoacetamide-functionalized molecule to a protein containing accessible cysteine residues.

Materials:

-

Protein of interest (with free cysteine residues) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

Bromoacetamide-functionalized reagent (e.g., bromoacetamide-PEG linker, bromoacetyl-modified payload)[15][16][17]

-

Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5-8.5

-

Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: L-cysteine or 2-mercaptoethanol

-

Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Workflow Diagram:

Caption: A typical workflow for bioconjugation using bromoacetamide.

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the target cysteine residues are involved in disulfide bonds, a reduction step is necessary. Add a 10-20 fold molar excess of DTT or TCEP and incubate at room temperature for 30-60 minutes.

-

Crucially , remove the reducing agent before adding the bromoacetamide reagent, as it will compete for reaction. This can be achieved by buffer exchange using SEC or a desalting column.

-

-

Bromoacetamide Reagent Preparation:

-

Immediately before use, dissolve the bromoacetamide-functionalized reagent in a compatible organic solvent (e.g., DMSO, DMF) at a high concentration.

-

-

Conjugation Reaction:

-

Add the bromoacetamide reagent solution to the protein solution to achieve a 5-20 fold molar excess of the reagent over the protein. The optimal ratio should be determined empirically.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C overnight. Protect the reaction from light if the reagent is light-sensitive.

-

-

Quenching the Reaction:

-

To stop the reaction and consume any unreacted bromoacetamide, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM.[3]

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Bioconjugate:

-

Remove the excess, unreacted reagent and quenching agent by SEC or dialysis.

-

-

Characterization:

-

Characterize the final bioconjugate using appropriate analytical techniques such as UV-Vis spectroscopy (to determine the drug-to-antibody ratio, DAR), mass spectrometry (to confirm the mass of the conjugate), and chromatography (to assess purity and aggregation).

-

Applications in Drug Development and Research

The robust and selective nature of bromoacetamide chemistry has made it a valuable tool in various areas of bioconjugation:

-

Antibody-Drug Conjugates (ADCs): Bromoacetamide-containing linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.[6][] The stability of the resulting thioether bond is a key advantage in this application.[5][18]

-

PEGylation: Bromoacetamide-functionalized polyethylene glycol (PEG) can be conjugated to proteins to improve their solubility, stability, and pharmacokinetic profiles.[1][15]

-

Crosslinking Studies: Homobifunctional crosslinkers containing two bromoacetamide groups can be used to study protein-protein interactions.[14]

-

Labeling and Imaging: Fluorophores and other reporter molecules functionalized with bromoacetamide can be used to label proteins for imaging and other detection-based assays.

Conclusion: A Reliable Workhorse for Bioconjugation

The bromoacetamide functional group offers a powerful and reliable method for the selective modification of cysteine residues in biomolecules. Its ability to form stable, irreversible thioether bonds under controlled pH conditions makes it an indispensable tool for researchers and drug developers. By understanding the underlying reaction mechanism, potential side reactions, and key experimental parameters, scientists can effectively leverage bromoacetamide chemistry to create well-defined and robust bioconjugates for a wide range of therapeutic and research applications.

References

-

Bromoacetamide-PEG Linkers. AxisPharm. [Link]

-

Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. PubMed. [Link]

-

The medicinal chemistry evolution of antibody–drug conjugates. RSC Publishing. [Link]

-

Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. [Link]

-

Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. [Link]

-

Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. RSC Publishing. [Link]

-

Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. PubMed Central. [Link]

-

Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. ResearchGate. [Link]

-

Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. ResearchGate. [Link]

-

Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease. PubMed. [Link]

-

Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate. [Link]

-

Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. PubMed. [Link]

-

Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. [Link]

-

Chemical Protein Modification through Cysteine. CORE. [Link]

-

Bromoacetamide-PEG3-alkyne (CAT#: ADC-L-1040). Creative Biolabs. [Link]

- Amino acid derivative and bromoacetyl modified peptides.

-

Bromoacetamide-PEG3-acetic acid (CAT#: ADC-L-1039). Creative Biolabs. [Link]

-

Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease. NIH. [Link]

-

Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity. Taylor & Francis Online. [Link]

-

Bromoacetamide. ChemBK. [Link]

-

ChemInform Abstract: Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine. ResearchGate. [Link]

-

N-Bromoacetamide. PubChem. [Link]

-

Methods for the determination and quantification of the reactive thiol proteome. SfRBM. [Link]

-

Concurrent Bromoacetate Reaction at Histidine and. Amanote Research. [Link]

-

Fast Cysteine Bioconjugation Chemistry. NIH. [Link]

-

Thiol Alkylation below Neutral pH. ResearchGate. [Link]

-

Iodoacetamide. Wikipedia. [Link]

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bromoacetamide-PEG | Bromoacetamide-PEG Linkers | AxisPharm [axispharm.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Bromoacetamide-PEG3-acetic acid - Creative Biolabs [creative-biolabs.com]

- 18. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to PROTAC Technology for Targeted Protein Degradation

Abstract

Proteolysis-targeting chimera (PROTAC) technology represents a paradigm shift in therapeutic science, moving beyond traditional occupancy-driven inhibition to an event-driven model of targeted protein elimination.[1] By co-opting the cell's endogenous ubiquitin-proteasome system (UPS), these heterobifunctional molecules can catalytically induce the degradation of specific proteins, including those historically considered "undruggable."[1][2] This guide provides a comprehensive technical overview of PROTAC technology for researchers, scientists, and drug development professionals. We will dissect the core mechanism, explore the critical design and optimization principles for each component of the PROTAC molecule, detail essential experimental workflows for validation, and discuss the current challenges and future horizons of this transformative modality.

Introduction: A New Era of Drug Discovery

For decades, the dominant strategy in small molecule drug discovery has been inhibition. This approach relies on identifying and blocking the active sites of pathogenic proteins. While successful, this model has a fundamental limitation: it is largely ineffective against proteins that lack well-defined enzymatic pockets, such as scaffolding proteins and transcription factors, which constitute a vast portion of the proteome.[1]

PROTAC technology offers a revolutionary alternative. Instead of merely inhibiting a target protein, PROTACs actively eliminate it.[3] These molecules act as molecular bridges, bringing a specific Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase, a key component of the cell's natural protein disposal system.[4] This induced proximity triggers the tagging of the POI with ubiquitin, marking it for destruction by the 26S proteasome.[2] Because the PROTAC molecule is released after degradation, it can act catalytically, with a single molecule triggering the destruction of multiple target proteins.[1][5] This event-driven pharmacology opens up new therapeutic avenues, enabling the targeting of the previously "undruggable" proteome and offering a potent, rapid, and reversible method for chemical knockdown of proteins.[6][7]

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

The efficacy of a PROTAC hinges on its ability to orchestrate a sequence of intracellular events, culminating in the destruction of the target protein. This process hijacks the Ubiquitin-Proteasome System (UPS), the primary mechanism for maintaining protein homeostasis in eukaryotic cells.[1]

The key steps are as follows:

-

Ternary Complex Formation : The cornerstone of PROTAC action is the formation of a productive ternary complex, consisting of the POI, the PROTAC molecule, and an E3 ubiquitin ligase.[5][8] The PROTAC simultaneously binds to the POI with one "warhead" and to the E3 ligase with another "anchor" ligand.[9]

-

Proximity-Induced Ubiquitination : Within the stabilized ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to accessible lysine residues on the surface of the POI.[5]

-

Proteasomal Degradation : The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome.[2] The proteasome then unfolds and degrades the tagged POI into small peptides.

-

Catalytic Release and Recycling : Following degradation, the PROTAC molecule is released and is free to engage another POI and E3 ligase, beginning the cycle anew.[2][5] This catalytic nature means that sub-stoichiometric concentrations can elicit a profound biological effect.[5]

Anatomy of a PROTAC: Design of the Core Components

A PROTAC is a heterobifunctional molecule comprised of three distinct chemical elements: a warhead for binding the POI, a ligand for recruiting an E3 ligase, and a linker that connects the two.[6][10] The optimization of each component is critical for achieving potent and selective degradation.

The Warhead: Engaging the Protein of Interest (POI)

The warhead is responsible for selectively binding to the target protein. Typically, this is a known inhibitor or ligand for the POI. A key principle of PROTAC technology is that the warhead does not need to be a potent inhibitor; it only needs to bind with sufficient affinity and residence time to facilitate ternary complex formation. This significantly expands the scope of potential ligands that can be used, including those that failed in clinical trials due to weak inhibitory activity.

The E3 Ligase Ligand: Hijacking the Machinery

This component recruits an E3 ubiquitin ligase. While the human genome encodes over 600 E3 ligases, the vast majority of PROTACs developed to date recruit one of two: Cereblon (CRBN) or von Hippel-Lindau (VHL).[7][11] The choice of E3 ligase is a critical design decision that impacts tissue distribution, potential off-target effects, and the geometry of the ternary complex.[]

| Feature | Cereblon (CRBN) Ligands (e.g., Pomalidomide-based) | von Hippel-Lindau (VHL) Ligands (e.g., Hydroxyproline-based) |

| Binding Pocket | Relatively shallow and solvent-exposed | More buried binding pocket[] |

| Ligand Properties | Smaller, often more orally bioavailable[] | Higher molecular weight, can have poorer cell permeability[] |

| Subcellular Location | Primarily nuclear[] | Both cytoplasmic and nuclear[] |

| Known Off-Targets | Can have affinity for zinc-finger transcription factors[] | Generally considered more selective[] |

| Catalytic Rate | Generally faster catalytic rate[] | Can be slower |

The Linker: The Critical Bridge

Once considered a simple spacer, the linker is now recognized as a crucial determinant of PROTAC efficacy.[10][13] Its length, composition, and attachment points profoundly influence the stability and conformation of the ternary complex.[9][]

-

Length: A linker that is too short may cause steric clashes, preventing the POI and E3 ligase from binding simultaneously.[15] Conversely, an overly long linker may not effectively bring the two proteins into productive proximity for ubiquitination.[15]

-

Composition: The most common linker motifs are flexible polyethylene glycol (PEG) and alkyl chains.[9][13] PEG linkers can enhance solubility and biocompatibility, while alkyl chains offer flexibility.[13] More rigid linkers, such as those containing phenyl or alkyne groups, can pre-organize the PROTAC into a conformation that favors ternary complex formation, but may be less forgiving of suboptimal protein-protein interfaces.[13][16]

-

Attachment Point: The vector at which the linker exits the warhead and the E3 ligand is critical. A suboptimal attachment point can disrupt binding to one of the protein partners or orient the ternary complex in a way that is not conducive to ubiquitination.

Key Concepts in PROTAC Optimization

Developing an effective PROTAC is an iterative process of multiparameter optimization. Understanding the following concepts is essential for navigating this process.

Ternary Complex Cooperativity (α)

Cooperativity describes how the binding of the PROTAC to one protein partner affects its affinity for the other.[16] It is quantified by the cooperativity factor (α).

-

α > 1 (Positive Cooperativity): The formation of the binary complex (e.g., PROTAC-E3 ligase) increases the affinity for the second protein (POI). This is highly desirable as it leads to a more stable ternary complex.[16] This stability often arises from favorable new protein-protein interactions at the interface created by the PROTAC.[17]

-

α < 1 (Negative Cooperativity): The binding of the first protein decreases the affinity for the second, leading to a less stable ternary complex.

-

α = 1 (No Cooperativity): The two binding events are independent.

Measuring cooperativity is vital for understanding structure-activity relationships and rationally designing improved PROTACs.[18]

The "Hook Effect"

A hallmark of PROTAC pharmacology is the "hook effect," a paradoxical phenomenon where increasing the PROTAC concentration beyond an optimal point leads to a decrease in protein degradation.[19][20] This results in a bell-shaped dose-response curve.

The hook effect is caused by the formation of non-productive binary complexes at high PROTAC concentrations.[19][21] The excess PROTAC molecules saturate both the POI and the E3 ligase independently, preventing the formation of the productive ternary complex required for degradation.[22] Recognizing and characterizing the hook effect is critical for accurate interpretation of experimental data, as a potent degrader might appear inactive if tested at excessively high concentrations.[19]

Essential Experimental Workflows for PROTAC Evaluation

A robust and multi-faceted assay cascade is required to validate a PROTAC's mechanism of action and efficacy.[23]

Step-by-Step Protocol: Western Blot for Protein Degradation

Western blotting is the foundational assay for directly visualizing and quantifying the reduction in target protein levels.[24][25]

Objective: To determine the dose-response (DC₅₀) and time-course of POI degradation induced by a PROTAC.

Materials:

-

Cell line expressing the POI and relevant E3 ligase.

-

PROTAC stock solution (e.g., 10 mM in DMSO).

-

Complete cell culture medium.

-

Ice-cold PBS and lysis buffer (e.g., RIPA) with protease/phosphatase inhibitors.[25]

-

BCA Protein Assay Kit.

-

4x Laemmli sample buffer.

-

SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against the POI.

-

Primary antibody for a loading control (e.g., GAPDH, β-actin).[24]

-

HRP-conjugated secondary antibody.

-

Chemiluminescent (ECL) substrate.

Procedure:

-

Cell Seeding & Treatment: Seed cells in multi-well plates to reach 70-80% confluency at the time of harvest.[24] Prepare serial dilutions of the PROTAC in culture medium across a wide concentration range (e.g., 0.1 nM to 10 µM) to capture the full dose-response curve, including any potential hook effect.[25] Include a vehicle-only control (e.g., DMSO).[25] Treat cells for a specified duration (e.g., 16-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold lysis buffer.[25] Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[19]

-

Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli buffer and denature by heating at 95°C for 5-10 minutes.[24]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[19] After electrophoresis, transfer the separated proteins to a PVDF membrane.[24]

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.[24]

-

Incubate with the primary antibody for the POI (e.g., overnight at 4°C), followed by washes.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature, followed by washes.

-

-

Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the loading control antibody to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control and plot against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Step-by-Step Protocol: NanoBRET™ Assay for Ternary Complex Formation

Bioluminescence Resonance Energy Transfer (BRET) assays, such as Promega's NanoBRET™, allow for the real-time, quantitative measurement of ternary complex formation in live cells.[26][27]

Objective: To confirm that the PROTAC induces proximity between the POI and the E3 ligase in a cellular context and to measure the EC₅₀ of this interaction.

Materials:

-

Cell line engineered to express the POI fused to a NanoLuc® luciferase (e.g., HiBiT) and the E3 ligase fused to a HaloTag®.[28]

-

HaloTag® NanoBRET® 618 Ligand.

-

Opti-MEM® I Reduced Serum Medium.

-

White, opaque 96- or 384-well assay plates.

-

Luminescence-capable plate reader with appropriate filters for BRET.

Procedure:

-

Cell Preparation: Harvest and resuspend the engineered cells in Opti-MEM®.

-

Labeling: Add the HaloTag® NanoBRET® 618 Ligand (the energy acceptor) to the cell suspension and incubate according to the manufacturer's protocol to allow for labeling of the HaloTag®-E3 ligase fusion protein.

-

Cell Plating: Dispense the labeled cells into the wells of the white assay plate.

-

PROTAC Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle-only control.

-

Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate (for the NanoLuc® donor) to all wells.

-

Incubation: Incubate the plate at room temperature in the dark for the desired time.

-

Data Acquisition: Measure the luminescence signal at two wavelengths using a BRET-capable plate reader: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., >610 nm).[26]

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected BRET ratio against the PROTAC concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ for ternary complex formation.

Challenges and Future Directions

Despite its immense promise, PROTAC technology faces several challenges that are the focus of intensive research:

-

Expanding the E3 Ligase Toolkit: The reliance on a small number of E3 ligases (primarily VHL and CRBN) limits the potential for tissue-specific degradation and provides avenues for acquired resistance.[7][29] Identifying and validating new E3 ligase ligands is a key priority.[29]

-

Improving "Drug-like" Properties: PROTACs are often large molecules with high molecular weights, which can lead to poor cell permeability, low solubility, and challenging oral bioavailability.[30]

-

Mechanisms of Resistance: Tumor cells can develop resistance to PROTACs, for instance, by downregulating or mutating the specific E3 ligase being recruited.[31]

-

Targeting Extracellular and Membrane Proteins: The current PROTAC mechanism is limited to intracellular proteins. Developing strategies to degrade cell surface and secreted proteins is a major area of future research.[31]

Future innovations are already addressing these issues, with the development of tissue-selective PROTACs, antibody-PROTAC conjugates for targeted delivery, and photoswitchable PROTACs for spatiotemporal control.[31][32][33]

Conclusion

PROTAC technology has fundamentally altered the landscape of drug discovery, providing a powerful tool to eliminate disease-causing proteins. By harnessing the cell's own degradation machinery, PROTACs offer a catalytic and event-driven approach that can overcome the limitations of traditional inhibitors. While challenges remain, the rapid pace of innovation in linker technology, E3 ligase discovery, and delivery strategies ensures that targeted protein degradation will continue to be a major force in the development of next-generation therapeutics.

References

-

Troup RI, Fallan C, Baud MGJ. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor. Target Antitumor Ther.[Link]

-

Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News.[Link]

-

Li, X., & Song, Y. (2020). PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters.[Link]

-

An, S., Fu, L. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy.[Link]

-

Sun, X., et al. (2020). PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters.[Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed.[Link]

-

ResearchGate. (n.d.). The PROTACs mechanism of action. ResearchGate.[Link]

-

Kouranti, I., et al. (2020). PROTACs– a game-changing technology. Pharmacological Research.[Link]

-

Wikipedia. (n.d.). Proteolysis targeting chimera. Wikipedia.[Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy.[Link]

-

Farnaby, W., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. MRC PPU.[Link]

-

Panome Bio. (2025). The Future of PROTAC Research: Emerging Opportunities and Challenges. Panome Bio.[Link]

-

Minas, T. R., et al. (2022). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. Nature Communications.[Link]

-

Schiemer, J., et al. (2021). Critical assessment of targeted protein degradation as a research tool and pharmacological modality. Current Opinion in Chemical Biology.[Link]

-

He, Y., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry.[Link]

-

Shourya, S., et al. (2022). Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. ACS Bio & Med Chem Au.[Link]

-

Schützenhofer, K., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.[Link]

-

BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech.[Link]

-

Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.[Link]

-

MarinBio. (n.d.). Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. MarinBio.[Link]

-

Profacgen. (n.d.). Ternary complex formation. Profacgen.[Link]

-

MolecularCloud. (2023). Development Trends And Potential Challenges of PROTACs. MolecularCloud.[Link]

-

Testa, A., et al. (2021). Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity. ACS Medicinal Chemistry Letters.[Link]

-

ResearchGate. (n.d.). Overview of the main challenges and potential solutions for current peptide PROTAC technologies. ResearchGate.[Link]

-

Farnaby, W., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Bioorganic & Medicinal Chemistry.[Link]

-

Zhang, C., et al. (2022). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry.[Link]

-

YouTube. (2024). Advancing Drug Discovery with PROTAC Building Blocks. YouTube.[Link]

-

MarinBio. (n.d.). Precision in Efficacy: Developing Robust GMP Potency Assays for PROTACs, Molecular Glues, and Other Targeted Protein Degradation (TPD) Drugs. MarinBio.[Link]

-

ICE Bioscience. (n.d.). NanoBRET Ternary Complex Formation Assays. ICE Bioscience.[Link]

-

Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs.[Link]

-

National Center for Biotechnology Information. (n.d.). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. National Center for Biotechnology Information.[Link]

-

ResearchGate. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. ResearchGate.[Link]

-

Protocol Online. (2017). Low weight protein degradation during western blot. Protocol Online.[Link]

Sources

- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 4. explorationpub.com [explorationpub.com]

- 5. benchchem.com [benchchem.com]

- 6. PROTAC Technology: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. bmglabtech.com [bmglabtech.com]

- 27. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 28. benchchem.com [benchchem.com]

- 29. panomebio.com [panomebio.com]

- 30. researchgate.net [researchgate.net]

- 31. Development Trends And Potential Challenges of PROTACs | MolecularCloud [molecularcloud.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc: A Heterobifunctional Linker for Advanced Bioconjugation

This guide provides a comprehensive technical overview of Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc, a sophisticated heterobifunctional linker designed for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, its mechanism of action in bioconjugation, and detailed protocols for its application, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Strategic Role of a Versatile Linker

In the landscape of advanced therapeutics, the linker is not merely a spacer but a critical component that dictates the efficacy, stability, and pharmacokinetic properties of complex biomolecular constructs.[1][2][3][4][5] this compound emerges as a key enabler in this context, offering a strategic combination of a thiol-reactive bromoacetamido group and a protected primary amine. This architecture is particularly suited for the sequential and controlled synthesis of heterobifunctional molecules like PROTACs.[6][7][8]

PROTACs are revolutionary molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[9][10][11] They are composed of two distinct ligands—one for the target protein and another for an E3 ubiquitin ligase—joined by a chemical linker.[4][10] The polyethylene glycol (PEG) backbone of this linker enhances aqueous solubility and provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase, a crucial step for subsequent protein degradation.[4][5][12]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and bioconjugation.

| Property | Value | Source/Comment |

| Molecular Formula | C₃₂H₆₁BrN₂O₁₃ | - |

| Molecular Weight | 761.74 g/mol | - |

| Appearance | Expected to be a white to off-white solid or viscous oil. | Based on properties of similar PEGylated compounds.[13] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers. | PEG linkers are known for their hydrophilicity, which can improve the overall solubility of the final PROTAC molecule in aqueous environments. Initial dissolution of the linker itself is typically performed in anhydrous organic solvents.[14][15][][17] |

| Storage | Store at -20°C for long-term stability. | Recommended by suppliers to prevent degradation.[18] |

Mechanism of Action and Reaction Kinetics

The utility of this compound lies in its two distinct reactive moieties, which can be addressed in a controlled, sequential manner.

The Thiol-Reactive Bromoacetamido Group

The bromoacetamido group is a potent electrophile that readily reacts with soft nucleophiles, most notably the thiol group of cysteine residues in proteins or other molecules. This reaction proceeds via an SN2 nucleophilic substitution, forming a stable and irreversible thioether bond.[19]

Key Reaction Parameters:

-

pH: The reaction rate is highly pH-dependent. The reactive species is the thiolate anion (R-S⁻), which becomes more prevalent as the pH increases above the pKa of the thiol group (typically around 8.5 for cysteine). Therefore, the reaction is most efficient at a slightly basic pH, generally between 7.5 and 9.0.[19]

The Boc-Protected Amine

The other terminus of the linker features a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis due to its stability in a variety of reaction conditions, including those used for the bromoacetamide-thiol conjugation.

Deprotection:

The Boc group is readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This deprotection step unmasks the primary amine, making it available for subsequent conjugation, typically through an amide bond formation with a carboxylic acid-containing molecule.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of a PROTAC using this compound. This protocol is a representative example and may require optimization based on the specific properties of the target protein ligand and E3 ligase ligand.

Step 1: Conjugation of the Thiol-Containing Ligand

This step involves the reaction of the bromoacetamido group of the linker with a thiol-containing ligand (e.g., a small molecule inhibitor with a cysteine-reactive handle).

Materials:

-

Thiol-containing ligand

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0)

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

Procedure:

-

Ligand Preparation: Dissolve the thiol-containing ligand in the reaction buffer. If the ligand has limited aqueous solubility, a minimal amount of a co-solvent like DMSO can be used.

-

Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the linker solution to the ligand solution. The final concentration of the organic co-solvent should ideally be kept below 10% to avoid denaturation if working with proteins.

-

Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C. Monitor the reaction progress by LC-MS.

-

Quenching: Add a 100-fold molar excess of the quenching reagent to the reaction mixture and incubate for 30 minutes at room temperature to consume any unreacted bromoacetyl groups.

-

Purification: Purify the resulting conjugate using reverse-phase HPLC to remove excess linker and unreacted ligand. Characterize the product by LC-MS and NMR.

Caption: Workflow for the conjugation of a thiol-containing ligand.

Step 2: Boc Deprotection

This step unmasks the primary amine on the linker.

Materials:

-

Purified Ligand-S-Linker-Boc conjugate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Cold diethyl ether

Procedure:

-

Dissolution: Dissolve the purified and dried Ligand-S-Linker-Boc conjugate in anhydrous DCM.

-

Deprotection Reaction: Add an equal volume of TFA to the solution (to achieve a 1:1 TFA:DCM mixture). Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by LC-MS to confirm the loss of the Boc group (mass decrease of 100.12 Da).

-

Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM several times to remove residual TFA. The deprotected product can be precipitated by adding cold diethyl ether.

Caption: Workflow for the deprotection of the Boc group.

Step 3: Amide Coupling to the Second Ligand

The final step is to couple the newly exposed amine with a carboxylic acid-containing E3 ligase ligand.

Materials:

-

Purified Ligand-S-Linker-NH₂ conjugate

-

Carboxylic acid-containing E3 ligase ligand

-

Anhydrous DMF or DMSO

-

Coupling reagents (e.g., HATU, HOBt, or EDC/NHS)

-

Base (e.g., DIPEA)

Procedure:

-

Activation (if using EDC/NHS): Dissolve the E3 ligase ligand in anhydrous DMF. Add EDC (1.5 eq) and NHS (1.5 eq) and stir at room temperature for 30 minutes to activate the carboxylic acid.

-

Coupling Reaction: Dissolve the Ligand-S-Linker-NH₂ conjugate in anhydrous DMF and add it to the activated E3 ligase ligand solution. Add DIPEA (3-4 eq) to the reaction mixture. If using HATU/HOBt, add these reagents along with the E3 ligase ligand and DIPEA to the amine-containing conjugate.

-

Incubation: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Purification: Purify the final PROTAC molecule by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC using LC-MS, high-resolution mass spectrometry (HRMS), and NMR.[20][21]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. biocompare.com [biocompare.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. targetmol.cn [targetmol.cn]

- 8. medchemexpress.com [medchemexpress.com]

- 9. portlandpress.com [portlandpress.com]

- 10. biopharma.co.uk [biopharma.co.uk]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 13. fishersci.com [fishersci.com]

- 14. benchchem.com [benchchem.com]

- 15. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Solubility of Hybrid Halide Perovskites in DMF and DMSO - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester | BroadPharm [broadpharm.com]

- 19. benchchem.com [benchchem.com]

- 20. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action for PROTACs Utilizing PEG Linkers

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven, catalytic degradation of disease-causing proteins. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to achieve selective protein knockdown. A PROTAC molecule consists of three essential components: a ligand for the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker tethering the two.[1][2] The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its biological activity.[3] Among various linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique physicochemical properties. This guide provides an in-depth exploration of the mechanism of action of PROTACs, with a specific focus on the multifaceted role of PEG linkers in modulating ternary complex formation, pharmacokinetics, and overall degradation efficiency. We will dissect the causality behind experimental choices for PROTAC characterization and provide validated protocols for their assessment.

The PROTAC Catalytic Cycle: Hijacking the Ubiquitin-Proteasome System

The fundamental action of a PROTAC is to act as a molecular bridge, inducing proximity between a target POI and an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein.[2] This orchestrated process is catalytic and can be broken down into several key steps.

-

Ternary Complex Formation : The PROTAC simultaneously binds to the POI and the E3 ligase, forming a key intermediate known as the ternary complex (POI-PROTAC-E3 ligase).[2][4] The stability and geometry of this complex are paramount for effective downstream events.[5]

-

Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) molecules from a charged E2 conjugating enzyme to accessible lysine residues on the surface of the POI.[6][7] This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.[8]

-

Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machine responsible for degrading tagged proteins.[9][10] The proteasome unfolds and cleaves the POI into small peptides, effectively eliminating it from the cell.[8]

-

PROTAC Recycling : Following the degradation of the POI, the PROTAC molecule is released and can engage another POI and E3 ligase, repeating the cycle. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[11]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Central Role of the Linker: A Focus on Polyethylene Glycol (PEG)

While the warhead and E3 ligase ligand determine the "what" and "how" of degradation, the linker dictates the "how well." The linker is not a passive spacer; its length, composition, and flexibility are critical variables that influence nearly every aspect of PROTAC function.[11][12] PEG linkers, composed of repeating ethylene glycol units, are frequently employed due to a unique combination of properties.[13]

Physicochemical Properties of PEG Linkers

-

Hydrophilicity and Solubility : PEG chains are inherently hydrophilic, which can significantly enhance the aqueous solubility of the often large and lipophilic PROTAC molecule.[12][14][15] Improved solubility is crucial for reliable in vitro assays, formulation, and bioavailability.[16]

-

Flexibility : The flexible nature of PEG chains can be advantageous, allowing the PROTAC to adopt multiple conformations. This can reduce the entropic penalty associated with forming the ternary complex and help achieve an optimal orientation for ubiquitination.[15]

-

Biocompatibility : PEG is well-established as a biocompatible polymer with low toxicity and immunogenicity, making it a favorable component for therapeutic agents.[12]

Impact of PEG Linkers on Mechanism of Action

Ternary Complex Stability and Cooperativity: The length of the PEG linker is a critical parameter that must be empirically optimized.[5] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[17] Conversely, a linker that is too long can lead to a floppy, unstable complex where ubiquitination is inefficient.[5] The optimal PEG linker length facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[2]

Cell Permeability and Pharmacokinetics: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can impede passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers can allow the PROTAC to adopt a folded conformation that shields its polar surface area.[16][18] This "chameleon effect" can present a more hydrophobic profile to the cell membrane, aiding permeability.[16] However, there is a delicate balance, as excessively long PEG linkers can increase the topological polar surface area (TPSA) to a point where permeability is diminished.[16] From a pharmacokinetic perspective, PEG linkers can improve solubility and potentially oral absorption, but the ether bonds can also be susceptible to metabolic cleavage by cytochrome P450 enzymes.[16]

Mitigation of the "Hook Effect": The "hook effect" is a phenomenon where, at high concentrations, PROTAC efficacy decreases.[19] This occurs because the PROTAC begins to form non-productive binary complexes (POI-PROTAC and PROTAC-E3 ligase) that cannot lead to degradation and compete with the formation of the productive ternary complex.[19][20] A well-designed PEG linker that promotes positive cooperativity can help stabilize the ternary complex, making it more resilient to the formation of binary complexes and thereby mitigating the hook effect.[19]

Caption: The Hook Effect: Formation of non-productive binary complexes at high PROTAC concentrations.

Experimental Validation and Characterization Workflow

A systematic, multi-assay approach is required to validate the mechanism of action and optimize a PROTAC. The data from each step informs the next, creating a self-validating workflow.

Caption: A logical experimental workflow for PROTAC characterization.

Protocol 1: Assessing Ternary Complex Formation via TR-FRET

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to detect the formation of the ternary complex.[21] It measures energy transfer between a donor fluorophore (e.g., on an antibody against the E3 ligase) and an acceptor fluorophore (e.g., on an antibody against the POI). A high TR-FRET signal indicates that the POI and E3 ligase are in close proximity, which is mediated by the PROTAC.[22] This assay is critical for confirming the foundational step of the PROTAC mechanism.[21][23]

Methodology:

-

Reagent Preparation: Reconstitute recombinant tagged POI (e.g., His-tag) and E3 ligase complex (e.g., GST-tag). Prepare fluorescently labeled antibodies: Anti-His-Europium (donor) and Anti-GST-APC (acceptor).

-

Assay Plate Setup: In a 384-well assay plate, add a fixed concentration of POI and E3 ligase to each well.

-

PROTAC Titration: Add a serial dilution of the PROTAC compound to the wells. Include no-PROTAC controls and controls lacking one of the proteins.

-

Antibody Addition: Add the donor and acceptor antibody mix to all wells.

-

Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is often observed, with the peak indicating the optimal concentration for ternary complex formation.

Protocol 2: Measuring Target Degradation (DC50/Dmax Determination)

Principle: The ultimate goal of a PROTAC is to reduce the cellular levels of the target protein. Western blotting is a semi-quantitative method to visualize and measure this reduction.[5] By treating cells with a range of PROTAC concentrations, one can determine the DC50 (concentration for 50% degradation) and Dmax (maximum achievable degradation), which are key parameters of PROTAC efficacy.[24][25]

Methodology:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle (e.g., DMSO) control.

-

Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Subsequently, probe with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

-

Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize bands using an ECL detection system.

-

Data Analysis: Perform densitometry on the bands using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage degradation versus PROTAC concentration and fit a dose-response curve to determine DC50 and Dmax values.[24]

Protocol 3: Evaluating Passive Permeability via PAMPA

Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, in vitro method to predict passive membrane permeability.[26][27] It uses a filter plate coated with a lipid solution (e.g., lecithin in dodecane) to create an artificial membrane that separates a donor compartment from an acceptor compartment.[28][29] This assay isolates passive diffusion, providing a clean measure of a key property influenced by the PEG linker.[26]

Methodology:

-

Membrane Preparation: Coat the filter of a 96-well donor plate with the artificial membrane solution and allow the solvent to evaporate.

-

Compound Addition: Add the PROTAC solution to the donor wells. Add buffer to the acceptor wells of a separate 96-well plate.

-

Incubation: Assemble the "sandwich" by placing the donor plate on top of the acceptor plate. Incubate for 4-16 hours at room temperature.

-

Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

-

Data Analysis: Calculate the permeability coefficient (Pe) using the measured concentrations and known parameters (incubation time, well volume, membrane area). Compounds are typically categorized as having low, medium, or high permeability based on their Pe values.[27]

Data Interpretation: A Comparative Case Study

To illustrate the impact of the PEG linker, consider two hypothetical PROTACs targeting Bruton's Tyrosine Kinase (BTK) and recruiting the Cereblon (CRBN) E3 ligase. They are identical except for the length of their PEG linker.

| Parameter | PROTAC-PEG4 | PROTAC-PEG8 | Rationale for Observation |

| Ternary Complex Signal (TR-FRET) | Moderate | High | The longer PEG8 linker likely provides optimal spacing and flexibility, enhancing cooperative protein-protein interactions between BTK and CRBN.[5] |

| DC50 (nM) | 50 nM | 5 nM | Higher ternary complex stability for PROTAC-PEG8 translates directly to more efficient degradation and thus higher potency (lower DC50).[30] |

| Dmax (%) | 80% | 95% | The superior geometry of the PROTAC-PEG8 ternary complex allows for more complete degradation of the target protein pool.[30] |

| Permeability (PAMPA Pe, 10⁻⁶ cm/s) | 2.5 | 0.8 | The increased number of hydrophilic ether oxygens in the PEG8 linker increases TPSA, leading to lower passive permeability compared to PEG4.[16] |

This case study highlights a classic trade-off in PROTAC design. While the longer PEG8 linker yields superior degradation potency (a desirable trait), its increased hydrophilicity compromises passive permeability. This underscores the necessity of a multi-parameter optimization approach, balancing degradation efficiency with drug-like properties.

Conclusion and Future Directions

The mechanism of action of PROTACs is a complex interplay between three components, with the linker serving as the critical orchestrator. PEG linkers offer a powerful tool for modulating PROTAC function, providing a means to enhance solubility and fine-tune the geometry and stability of the all-important ternary complex. However, their impact on permeability and metabolic stability necessitates careful and empirical optimization for each specific POI-E3 ligase pair. The systematic experimental workflow outlined in this guide—from biophysical confirmation of the initial mechanistic step to cellular assessment of degradation and permeability—provides a robust framework for this optimization process. Future innovations in linker technology will likely focus on developing more sophisticated linkers that are not just flexible or rigid, but also possess functionalities that can further enhance ternary complex cooperativity, improve cell permeability, and confer greater metabolic stability, ultimately leading to more potent and drug-like targeted protein degraders.

References

-

General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. (2021). ACS Pharmacology & Translational Science. Retrieved January 3, 2026, from [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved January 3, 2026, from [Link]

-

The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death. (n.d.). PNAS. Retrieved January 3, 2026, from [Link]

-

General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. (2021, February 26). PubMed. Retrieved January 3, 2026, from [Link]

-

Ubiquitin-Proteasome Pathway. (n.d.). Creative Diagnostics. Retrieved January 3, 2026, from [Link]

-

The Role of PEG Linkers in Advancing PROTAC Technology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]

-

Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

The ubiquitin‐proteasome pathway. (2004). Taylor & Francis Online. Retrieved January 3, 2026, from [Link]

-

PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Overview of the Ubiquitin-Proteasome System of Protein Degradation. (2024, February 25). Life and Biology. Retrieved January 3, 2026, from [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. Retrieved January 3, 2026, from [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Bienta. Retrieved January 3, 2026, from [Link]

-

Parallel Artificial Membrane Permeability Assay. (n.d.). Sygnature Discovery. Retrieved January 3, 2026, from [Link]

-

Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. Retrieved January 3, 2026, from [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

PROTAC-mediated ternary complex formation and hook effect. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. (n.d.). MarinBio. Retrieved January 3, 2026, from [Link]

-

Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Correlating cellular ternary complex formation with degradation kinetics. (n.d.). American Chemical Society. Retrieved January 3, 2026, from [Link]

-

Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. (n.d.). ACS Publications. Retrieved January 3, 2026, from [Link]

-

Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. (n.d.). ACS Publications. Retrieved January 3, 2026, from [Link]

-

Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker. (2022, August 26). PR Newswire. Retrieved January 3, 2026, from [Link]

-

General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. (2021, February 26). ACS Publications. Retrieved January 3, 2026, from [Link]

-

Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. (n.d.). Springer Nature Experiments. Retrieved January 3, 2026, from [Link]

-

Assays and technologies for developing proteolysis targeting chimera degraders. (2020, May 20). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. (n.d.). Springer Nature Experiments. Retrieved January 3, 2026, from [Link]

-

Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023, December 1). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Modeling PROTAC degradation activity with machine learning. (2024, July 14). Chalmers University of Technology. Retrieved January 3, 2026, from [Link]

-

PROTAC Molecules Activity and Efficacy Evaluate Service. (n.d.). Mtoz Biolabs. Retrieved January 3, 2026, from [Link]

-

A direct high-throughput protein quantification strategy facilitates discovery and characterization of a celastrol-derived BRD4 degrader. (2021, December 10). bioRxiv. Retrieved January 3, 2026, from [Link]

-

Screening assays. (A) Schematic depicting the TR‐FRET ternary complex... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

Sources

- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. tandfonline.com [tandfonline.com]

- 8. lifeandbiology.com [lifeandbiology.com]

- 9. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. precisepeg.com [precisepeg.com]

- 13. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 14. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 15. nbinno.com [nbinno.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. PAMPA | Evotec [evotec.com]

- 27. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]

- 28. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 29. bioassaysys.com [bioassaysys.com]

- 30. research.chalmers.se [research.chalmers.se]

The C4 Alkyl Chain in PROtac Linkers: A Technical Guide to Optimizing Ternary Complex Formation and Degradation Efficacy

Authored by: A Senior Application Scientist

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[][2][3] The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of its efficacy, selectivity, and physicochemical properties.[2][4][5][6] This in-depth technical guide explores the significance of the C4 alkyl chain as a linker motif. We will delve into the mechanistic underpinnings of its role in facilitating productive ternary complex formation, its impact on key drug-like properties, and provide field-proven protocols for its synthesis and evaluation.

Introduction: The Central Role of the Linker in PROTAC-Mediated Degradation

A PROTAC's mechanism of action is contingent upon its ability to form a stable and productive ternary complex, comprising the target protein (Protein of Interest or POI), the PROTAC molecule itself, and an E3 ubiquitin ligase.[2][4][7][8][9][10] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[3][11][] The linker, far from being a passive spacer, actively orchestrates this interaction.[4] Its length, composition, and flexibility dictate the relative orientation and proximity of the POI and E3 ligase, which in turn influences the stability of the ternary complex and the efficiency of ubiquitination.[][2][4][13]

Diagram 1: PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Alkyl Chain Advantage: Focus on the C4 Motif

Among the various linker types, simple alkyl chains are a common starting point in PROTAC design due to their synthetic accessibility and conformational flexibility.[4][5][14] While a "trial-and-error" approach has historically dominated linker optimization, empirical evidence often points towards an optimal length, with both shorter and longer linkers proving less effective.[15] The four-carbon (C4) alkyl chain frequently emerges as a favorable motif for several key reasons:

-

Optimized Spatial Positioning: The length of a C4 chain is often sufficient to span the distance between the ligand-binding pockets of the target protein and the E3 ligase without inducing significant steric clashes.[] This facilitates the formation of favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[4][16]

-

Conformational Flexibility: Alkyl chains offer a high degree of conformational freedom.[4] This flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of achieving a productive geometry for ubiquitination.[4] However, this flexibility comes at a cost; a high number of rotatable bonds can lead to an entropic penalty upon binding, potentially reducing ternary complex stability.[4][14] The C4 length often represents a balance, providing necessary adaptability without excessive entropic cost.

-

Physicochemical Properties: Alkyl chains are inherently hydrophobic, which can enhance cell permeability—a crucial factor for intracellular targets.[4][13][] However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[13][14][] The C4 chain contributes moderately to the overall lipophilicity of the PROTAC, often striking a balance between membrane permeability and solubility.[]

Quantitative Impact: The C4 Linker in Action

The superiority of a specific linker length is best demonstrated through quantitative analysis of degradation potency (DC50) and maximal degradation (Dmax).

| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Key Observation | Reference |

| Estrogen Receptor α (ERα) | Alkyl/PEG | ~16 (C4 equivalent) | Optimal | >80 | A 16-atom linker showed the best degradation. Shorter and longer linkers were less effective. | [15][19][20] |

| TBK1 | Alkyl/Ether | < 12 | Inactive | N/A | A minimum linker length was required for any degradation activity. | [5][21] |

| TBK1 | Alkyl/Ether | 21 | 3 | 96 | A 21-atom linker was identified as optimal for this target system. | [5][21] |

| TBK1 | Alkyl/Ether | 29 | 292 | 76 | A longer linker led to a significant decrease in potency. | [5][21] |

Table 1: Impact of Linker Length on PROTAC Efficacy. This table summarizes data from published studies, illustrating how linker length, often in the range equivalent to a C4 alkyl chain and its extensions, is critical for achieving potent protein degradation.

Experimental Protocols for Linker Evaluation

A systematic evaluation is crucial to confirm the optimal linker for a given target and E3 ligase pair. This involves a workflow that encompasses synthesis, biochemical characterization, and cellular assessment.

Diagram 2: Experimental Workflow for PROTAC Linker Optimization

Caption: A streamlined workflow for evaluating a PROTAC linker library.

Protocol: Synthesis of a C4-Linked PROTAC via Amide Coupling

This protocol outlines a general method for coupling a functionalized C4 alkyl linker to an E3 ligase ligand and a POI ligand.

Materials:

-

POI-ligand with a free amine.

-

E3-ligase-ligand with a free amine.

-

Suberic acid (8-carbon diacid, as a precursor to be functionalized).

-

N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

DIPEA (N,N-Diisopropylethylamine).

-

Anhydrous DMF (Dimethylformamide).

-

HPLC for purification.

-

Mass Spectrometry for characterization.

Step-by-Step Methodology:

-

Linker Functionalization:

-

React suberic acid with an amine-containing protecting group on one end to create a mono-protected C8 diacid.

-

Activate the remaining carboxylic acid group using an activating agent like HATU.

-

-

First Coupling Reaction:

-

Dissolve the POI-ligand-amine in anhydrous DMF.

-

Add the activated C4-linker and DIPEA.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Purify the resulting POI-linker conjugate by reverse-phase HPLC.

-

-

Deprotection:

-

Remove the protecting group from the other end of the linker on the POI-linker conjugate to reveal a free amine or carboxylic acid.

-

-

Second Coupling Reaction:

-

Activate the deprotected linker-POI conjugate (if it's a carboxylic acid) or the E3-ligase ligand (if it has a carboxylic acid).

-

Dissolve the E3-ligase-ligand-amine in anhydrous DMF.

-

Add the activated POI-linker conjugate and DIPEA.

-

Stir the reaction at room temperature for 4-12 hours.

-

-

Final Purification & Verification:

-

Purify the final PROTAC molecule by reverse-phase HPLC.

-

Verify the identity and purity of the final product by LC-MS and NMR.

-

Protocol: Target Protein Degradation Assay (Western Blot)

This protocol is fundamental for determining the DC50 and Dmax of a PROTAC.[22][23]

Materials:

-

Cell line expressing the target protein.

-

PROTAC stock solution (e.g., 10 mM in DMSO).

-

Complete cell culture medium.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Primary antibodies (specific for the target protein and a loading control like GAPDH or β-actin).

-

HRP-conjugated secondary antibody.

-

ECL substrate.

-

Chemiluminescence imaging system.

Step-by-Step Methodology:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in culture medium. A typical 8-point curve may range from 1 µM to 0.1 nM.[24] Ensure the final DMSO concentration is constant across all wells (e.g., 0.1%).[24]

-